Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine
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Overview
Description
Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine is a compound that features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle. Pyrrole and its derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine typically involves the condensation of a pyrrole derivative with a suitable amine. One common method includes the reaction of 3-(1H-pyrrol-1-yl)benzaldehyde with methylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidine: A saturated analog of pyrrole with a similar structure but different reactivity.
Uniqueness
Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine is unique due to the presence of both a pyrrole ring and a methylamine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-methyl-1-(3-pyrrol-1-ylphenyl)methanamine |
InChI |
InChI=1S/C12H14N2/c1-13-10-11-5-4-6-12(9-11)14-7-2-3-8-14/h2-9,13H,10H2,1H3 |
InChI Key |
BOUVXQUNQULIKV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2C=CC=C2 |
Origin of Product |
United States |
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